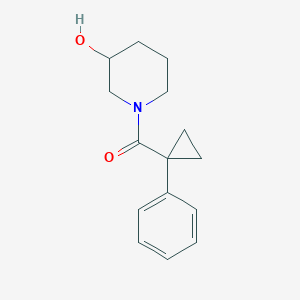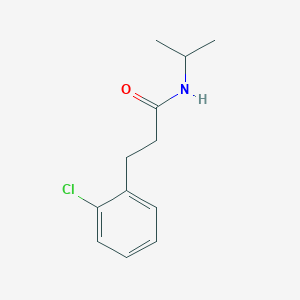![molecular formula C14H19NO3 B7514850 [3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is also known as HMPM and is a piperidine derivative. HMPM has been found to have various biochemical and physiological effects, making it useful in scientific experiments.
Mechanism of Action
The mechanism of action of HMPM is not fully understood. However, it has been suggested that HMPM may act as a nucleophile, reacting with electrophilic species. HMPM has also been found to inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects:
HMPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. HMPM has also been found to inhibit the activity of protein kinases, which are involved in various cellular processes. Additionally, HMPM has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using HMPM in lab experiments is its ability to inhibit the activity of protein kinases. This makes it useful in studying cellular processes that are regulated by these enzymes. However, one limitation of using HMPM is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are several potential future directions for research involving HMPM. One area of interest is the development of HMPM-based drug delivery systems. HMPM has also been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HMPM has been found to have antiviral activity and may be useful in the development of antiviral drugs. Further research is needed to fully understand the potential applications of HMPM in scientific research.
Synthesis Methods
The synthesis of HMPM involves the reaction of 2-methoxybenzaldehyde with 3-(hydroxymethyl)piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
HMPM has been found to have various applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as inhibitors of protein kinases. HMPM has also been used as a ligand in the development of metal complexes for catalytic reactions. Additionally, HMPM has been studied for its potential use in drug delivery systems.
properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-7-3-2-6-12(13)14(17)15-8-4-5-11(9-15)10-16/h2-3,6-7,11,16H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQQYKPUJFWYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)






![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

